8-(4-fluorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
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Overview
Description
8-(4-fluorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C26H20FNO5 and its molecular weight is 445.446. The purity is usually 95%.
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Scientific Research Applications
Quinoline Derivatives in Scientific Research
Quinoline derivatives are known for their efficient fluorescent properties , making them valuable in biochemistry and medicine for studying various biological systems, including DNA fluorophores. These compounds, particularly aminoquinolines, are explored for their potential as antioxidants and radioprotectors due to their ability to interact with biological molecules and possibly neutralize free radicals or protect against radiation-induced damage (Aleksanyan & Hambardzumyan, 2013).
Another significant area of research is the development of fluorine-substituted quinazoline derivatives , which have shown promising anti-inflammatory activity . The introduction of fluorine atoms into the quinazoline structure can enhance the compound's solubility and bioavailability, making them more effective in inhibiting inflammatory responses in biological systems (Sun, Gao, Wang, & Hou, 2019).
Synthesis and Transformations
The synthesis of quinoline derivatives involves various chemical transformations that allow for the introduction of different functional groups, which can significantly alter the compound's properties and potential applications. For example, the synthesis of isoaaptamine , a derivative known to inhibit protein kinase C (PKC), involves strategic modifications to the quinoline structure to achieve the desired biological activity (Walz & Sundberg, 2000). Similarly, approaches to synthesize 6-oxoisoaporphine derivatives from quinoline precursors highlight the versatility of quinoline chemistry in accessing complex structures with potential biological relevance (Sobarzo-Sánchez et al., 2010).
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 . Both c-Met and VEGFR-2 are important targets for cancer therapies .
Mode of Action
This compound acts as a dual inhibitor of c-Met and VEGFR-2 . It interacts with these targets in a reversible and non-covalent manner . The enzyme assay demonstrated that most target compounds had inhibition potency on both c-Met and VEGFR-2 with IC 50 values in the nanomolar range .
Biochemical Pathways
The compound affects the pathways associated with c-Met and VEGFR-2. These pathways are crucial in cancer progression, and their inhibition can lead to the suppression of tumor growth .
Result of Action
The compound exhibits significant anti-tumor activity. In vitro cell proliferation assays have shown that it has a potent effect on hepatocellular carcinoma (MHCC97H cells) in a xenograft mouse model .
Properties
IUPAC Name |
8-(4-fluorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO5/c1-31-19-8-2-16(3-9-19)14-28-15-21(25(29)17-4-6-18(27)7-5-17)26(30)20-12-23-24(13-22(20)28)33-11-10-32-23/h2-9,12-13,15H,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKNWSSYALPXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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